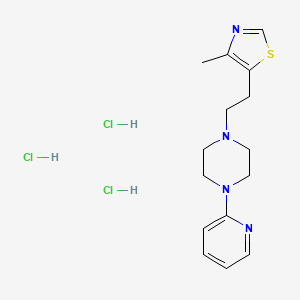
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 4-methyl-5-thiazolyl ethyl bromide, and 2-pyridinyl chloride.
Reaction Conditions: The reactions are usually carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Purification: The product is typically purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency.
化学反应分析
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups attached to the piperazine ring.
Reduction: Reduction reactions can be used to reduce double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions might introduce new alkyl or aryl groups.
科学研究应用
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The exact mechanism depends on the structure of the compound and its specific substituents. For example, some piperazine derivatives act as serotonin receptor antagonists, while others may inhibit specific enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic agent.
1-(2-Pyridinyl)piperazine: Known for its use in medicinal chemistry as a building block for various drugs.
4-Methylpiperazine: Another derivative with potential therapeutic applications.
Uniqueness
The uniqueness of Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other piperazine derivatives.
属性
CAS 编号 |
23433-27-4 |
|---|---|
分子式 |
C15H23Cl3N4S |
分子量 |
397.8 g/mol |
IUPAC 名称 |
4-methyl-5-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C15H20N4S.3ClH/c1-13-14(20-12-17-13)5-7-18-8-10-19(11-9-18)15-4-2-3-6-16-15;;;/h2-4,6,12H,5,7-11H2,1H3;3*1H |
InChI 键 |
VNBKXJSBICVGEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
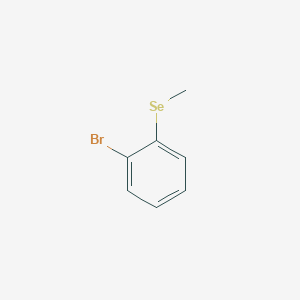
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
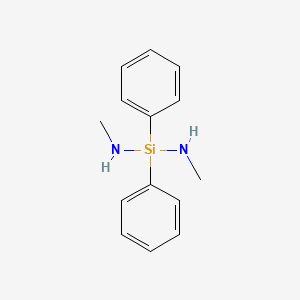
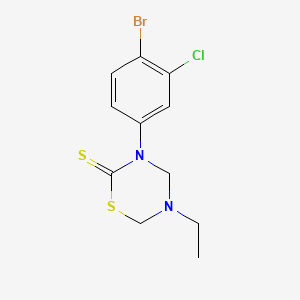
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
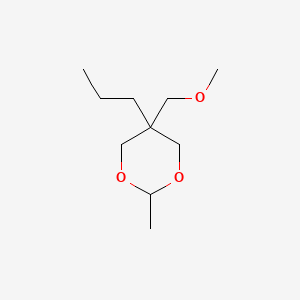
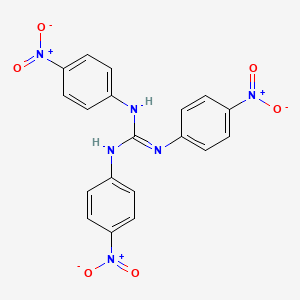
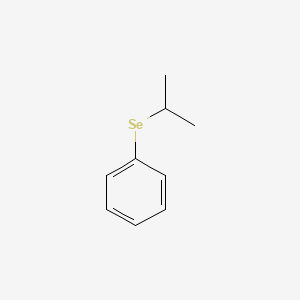
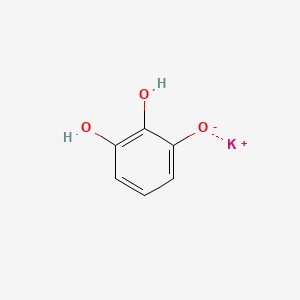
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
